Brepocitinib
Descripción general
Descripción
Brepocitinib, also known as PF-06700841, is a potential first-in-class dual, selective inhibitor of TYK2 and JAK1 . It is being developed by Priovant Therapeutics, a joint venture between Roivant Sciences and Pfizer . The drug is being investigated for the treatment of severe autoimmune diseases with few approved therapies . It is currently being evaluated in two ongoing registrational programs .
Physical And Chemical Properties Analysis
Brepocitinib is a weak base of molecular weight 389.4 with a measured log P of 1.8 and pKa of 6.1 . It is a small-molecule TYK2/JAK1 inhibitor being investigated for the treatment of several autoimmune diseases .
Aplicaciones Científicas De Investigación
Treatment of Atopic Dermatitis (AD)
Brepocitinib, as a topical cream, has shown effectiveness in treating mild-to-moderate atopic dermatitis. It works by inhibiting TYK2 and JAK1 enzymes, reducing immune system chemical signals believed to cause AD. Studies have explored different dosages and treatment frequencies (British Journal of Dermatology, 2022).
Comparison with Established Treatments for Eczema
As a small-molecule dual inhibitor of TYK2 and JAK1, brepocitinib has been compared to existing treatments for mild-to-moderate eczema. Its effectiveness and safety have been evaluated in a phase IIb study, indicating potential as a topical treatment for eczema (British Journal of Dermatology, 2022).
Pharmacokinetics in Various Populations
The pharmacokinetics of oral brepocitinib have been studied in healthy volunteers and patients with psoriasis and alopecia areata. This research aids in understanding how the drug is processed in the body and affects drug development (Clinical Pharmacology in Drug Development, 2022).
Treatment of Alopecia Areata
Brepocitinib has been investigated for its safety and efficacy in treating alopecia areata, a form of hair loss. This includes assessing correlations between clinician-assessed hair loss and patient-reported outcomes (Journal of the European Academy of Dermatology and Venereology, 2022).
Efficacy in Ulcerative Colitis
The drug has been evaluated in the treatment of moderate to severe active ulcerative colitis, showing significant improvements in remission and endoscopic improvement (Journal of Crohn's and Colitis, 2021).
Direcciones Futuras
Brepocitinib is currently being evaluated in two ongoing registrational programs . Priovant recently initiated a single registrational Phase 3 study in dermatomyositis (VALOR). A large, global Phase 2b study in SLE, designed to serve as one of two registrational studies, is close to fully enrolled with data anticipated in 2H 2023 . Despite a recent Phase 2 study failing to meet its primary endpoint in systemic lupus erythematosus (SLE), Priovant plans to continue progressing the program in indications outside of SLE .
Propiedades
IUPAC Name |
[(1S)-2,2-difluorocyclopropyl]-[(1R,5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12-,13+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWBRTXGQRBBHG-MJBXVCDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brepocitinib | |
CAS RN |
1883299-62-4 | |
Record name | Brepocitinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883299624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06700841 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15003 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BREPOCITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X8387Q25N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.